Cas no 887902-83-2 (methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate)

Methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core functionalized with a naphthalene-1-amido group at the 2-position and a methyl ester at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The naphthalene moiety enhances aromatic interactions, while the benzothiazole scaffold contributes to its potential bioactivity. The methyl ester group offers versatility for further derivatization. Its well-defined crystalline structure ensures high purity and stability, facilitating applications in pharmaceutical research, particularly in the development of kinase inhibitors or fluorescent probes. The compound's synthetic accessibility and functional group compatibility underscore its utility in advanced chemical studies.
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate structure
887902-83-2 structure
Product name:methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
CAS No:887902-83-2
MF:C20H14N2O3S
MW:362.401763439178
CID:6048110
PubChem ID:4670523

methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
    • 6-Benzothiazolecarboxylic acid, 2-[(1-naphthalenylcarbonyl)amino]-, methyl ester
    • methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate
    • F1300-0066
    • SR-01000908558
    • methyl 2-(1-naphthamido)benzo[d]thiazole-6-carboxylate
    • SR-01000908558-1
    • 887902-83-2
    • AKOS024604919
    • Inchi: 1S/C20H14N2O3S/c1-25-19(24)13-9-10-16-17(11-13)26-20(21-16)22-18(23)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,21,22,23)
    • InChI Key: BCYPHGILZMHIGH-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(C1=C2C(C=CC=C2)=CC=C1)=O

Computed Properties

  • Exact Mass: 362.07251349g/mol
  • Monoisotopic Mass: 362.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.5Ų
  • XLogP3: 4.7

methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1300-0066-2μmol
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1300-0066-4mg
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1300-0066-5μmol
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1300-0066-2mg
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1300-0066-50mg
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1300-0066-40mg
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1300-0066-3mg
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1300-0066-25mg
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1300-0066-20μmol
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1300-0066-1mg
methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate
887902-83-2 90%+
1mg
$54.0 2023-05-17

methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate Related Literature

Additional information on methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate

Comprehensive Overview of Methyl 2-(Naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-83-2)

Methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-83-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzothiazole derivative is characterized by its unique molecular structure, combining a naphthalene moiety with a benzothiazole core, which contributes to its potential applications in drug discovery and advanced material development. Researchers are particularly interested in its photophysical properties and biological activity, making it a subject of ongoing studies in medicinal chemistry.

The compound's structural complexity and functional groups offer versatile reactivity, enabling its use as a building block for more complex molecules. Its methyl ester group at the 6-position of the benzothiazole ring provides a handle for further chemical modifications, while the naphthalene-1-amido substituent enhances its aromaticity and potential for π-π stacking interactions. These features make it valuable for designing fluorescent probes, organic semiconductors, and small-molecule inhibitors targeting specific biological pathways.

In recent years, the scientific community has shown growing interest in benzothiazole-based compounds due to their diverse pharmacological properties. Methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate has been explored for its potential in anti-inflammatory and anticancer applications, aligning with current trends in targeted therapy development. Its mechanism of action may involve modulation of enzyme activity or protein-protein interactions, though detailed studies are still underway.

From a synthetic chemistry perspective, this compound serves as an important intermediate in the preparation of more complex heterocyclic systems. Its carboxylate ester functionality allows for straightforward hydrolysis to the corresponding carboxylic acid, enabling further derivatization. The naphthalene component contributes to enhanced lipophilicity, which can be crucial for improving cell membrane permeability in drug design applications.

The compound's spectroscopic properties have also attracted attention in materials science. Its extended π-conjugation system results in interesting absorption and emission characteristics, making it potentially useful for optoelectronic devices. Researchers are investigating its incorporation into organic light-emitting diodes (OLEDs) and solar cell materials, areas that are currently at the forefront of sustainable technology development.

Quality control and characterization of methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to verify its purity and structural integrity. These analytical methods ensure the compound meets the stringent requirements for research and development applications.

As research into small molecule therapeutics continues to expand, compounds like methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate are becoming increasingly valuable. Its balanced combination of aromatic systems and functional groups provides a versatile platform for medicinal chemistry optimization. Current investigations focus on its potential as a scaffold for drug development, particularly in areas such as neurodegenerative diseases and metabolic disorders, which represent significant unmet medical needs.

The compound's structure-activity relationships are being systematically studied to understand how modifications to its core structure affect biological potency. This approach aligns with modern rational drug design strategies that emphasize the importance of molecular recognition and target engagement. Researchers are particularly interested in how the naphthalene substitution pattern influences binding affinity to various biological targets.

In the context of green chemistry, synthetic routes to methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate are being optimized to reduce environmental impact. Recent advances in catalytic methods and solvent selection aim to improve the sustainability of its production while maintaining high yields and purity. These developments reflect the growing importance of eco-friendly synthesis in modern chemical research.

Looking ahead, methyl 2-(naphthalene-1-amido)-1,3-benzothiazole-6-carboxylate is poised to play a significant role in multiple scientific disciplines. Its unique combination of chemical properties and biological potential makes it a compelling subject for continued investigation. As research progresses, we can anticipate new insights into its applications across pharmaceutical development, materials science, and chemical biology, solidifying its position as an important compound in contemporary scientific research.

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